1,3,5-Trimethylborazine

Thermal Stability CVD Precursor Borazine Derivatives

1,3,5-Trimethylborazine (TMB; CAS 1004-35-9) is an N-methyl-substituted borazine derivative (C₃H₁₂B₃N₃) featuring a planar, six-membered B–N heterocycle analogous to benzene. It is a colorless, transparent liquid at ambient temperature with a boiling point of 132–134 °C, a melting point of 0 °C, and a density of 0.85–0.86 kg/L.

Molecular Formula C3H12B3N3
Molecular Weight 122.6 g/mol
CAS No. 1004-35-9
Cat. No. B086873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethylborazine
CAS1004-35-9
Molecular FormulaC3H12B3N3
Molecular Weight122.6 g/mol
Structural Identifiers
SMILES[B]1N([B]N([B]N1C)C)C
InChIInChI=1S/C3H12B3N3/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3
InChIKeySIJDQNVSAGQBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3,5-Trimethylborazine (CAS 1004-35-9): Core Physicochemical & Structural Baseline for Advanced Material Procurement


1,3,5-Trimethylborazine (TMB; CAS 1004-35-9) is an N-methyl-substituted borazine derivative (C₃H₁₂B₃N₃) featuring a planar, six-membered B–N heterocycle analogous to benzene [1]. It is a colorless, transparent liquid at ambient temperature with a boiling point of 132–134 °C, a melting point of 0 °C, and a density of 0.85–0.86 kg/L [2]. As a single-source precursor containing both boron and nitrogen in a 1:1 stoichiometric ratio, TMB is primarily employed in chemical vapor deposition (CVD) and plasma-enhanced CVD processes for the synthesis of hexagonal boron nitride (h-BN), cubic boron nitride (c-BN), and boron carbonitride (BCN) films [3]. Its physicochemical profile—including a vapor pressure of 37.1 ± 0.2 mmHg at 25 °C [4]—makes it a strategically important precursor for advanced ceramic coatings in electronics, aerospace, and high-temperature applications.

Why 1,3,5-Trimethylborazine Cannot Be Interchanged with Unsubstituted Borazine or Alternative Boron-Nitride Precursors in CVD Workflows


Borazine (B₃N₃H₆) itself is thermally unstable at room temperature, undergoing polymerization and/or decomposition that precludes its use as a reliable CVD precursor [1]. In contrast, N-trimethylborazine (TMB) remains completely stable in the gas phase at temperatures up to 450 °C [2]. Alternative boron precursors such as diborane (B₂H₆) are pyrophoric and highly toxic, while boron trihalides (e.g., BCl₃) are corrosive and generate HCl byproducts that can damage substrates and reactor components [3]. B-trichloroborazine, another borazine derivative, exhibits a vapor pressure of only ~1.9 × 10⁻¹⁰ mmHg at 25 °C [4], making it effectively non-volatile and unsuitable for conventional vapor-phase delivery systems. TMB’s combination of adequate volatility, non-corrosiveness, and single-source B–N stoichiometry directly addresses the critical failure modes of these alternatives, establishing it as the preferred precursor for reproducible, high-quality BN and BCN thin-film deposition.

Quantitative Differentiation Evidence: 1,3,5-Trimethylborazine vs. Borazine, B-Trichloroborazine, Diborane, and BCl₃ Precursors


Thermal Stability in the Gas Phase: TMB vs. Unsubstituted Borazine

Unsubstituted borazine (B₃N₃H₆) decomposes and/or polymerizes at room temperature, making it unsuitable as a storable and deliverable CVD precursor [1]. In contrast, N-trimethylborazine (TMB) and its B-trimethyl isomer both remain completely stable in the gas phase at temperatures up to 450 °C [2]. This thermal stability differential, spanning over 400 °C above ambient, is the single most critical factor determining precursor viability for reproducible, high-temperature CVD processes.

Thermal Stability CVD Precursor Borazine Derivatives

Vapor Pressure Comparison: TMB Delivers Adequate Volatility While B-Trichloroborazine Is Effectively Non-Volatile

For conventional bubbler-based or vapor-draw CVD delivery systems, a precursor must possess sufficient vapor pressure at accessible temperatures. TMB exhibits a vapor pressure of 37.1 ± 0.2 mmHg at 25 °C, which is adequate for standard mass-flow-controlled delivery [1]. By comparison, B-trichloroborazine (BClNH)₃ exhibits a vapor pressure of approximately 1.9 × 10⁻¹⁰ mmHg (2.5 × 10⁻⁸ Pa) at 25 °C [2]—over ten orders of magnitude lower—rendering it effectively non-volatile under ambient conditions. Unsubstituted borazine, while volatile (259 mmHg at 25 °C [3]), is thermally unstable (see Evidence Item 1). TMB thus occupies a unique position: sufficiently volatile for practical CVD operation without the thermal instability that plagues the parent borazine.

Vapor Pressure CVD Delivery Precursor Volatility

Safety and Handling: TMB as a Non-Corrosive, Non-Explosive Alternative to Diborane and Boron Trihalides

N-Trimethylborazine is explicitly characterized as a non-corrosive and non-explosive liquid with low toxicity [1]. This stands in marked contrast to diborane (B₂H₆), which is pyrophoric (spontaneously flammable in air) and highly toxic, and boron trichloride (BCl₃), which is corrosive and hydrolyzes to release HCl gas [2]. These safety characteristics directly impact the complexity and cost of gas handling infrastructure, permitting requirements, and operator safety protocols. TMB's favorable safety profile enables its use in standard laboratory and pilot-scale CVD systems without the need for specialized toxic gas monitoring, explosion-proof equipment, or scrubbed exhaust systems required for diborane or BCl₃.

Precursor Safety CVD Handling Industrial Hygiene

BN Film Stoichiometry and Carbon Incorporation: TMB vs. Borazine and BCl₃/NH₃ Dual-Source Systems

In thermal CVD using TMB with ammonia and hydrogen at 900–1050 °C and 1 bar total pressure, the resulting boron nitride film composition was 52 at.% nitrogen, 46 at.% boron, and 1–2 at.% codeposited carbon, yielding near-stoichiometric turbostratic hexagonal BN [1]. The single-source nature of TMB (containing both B and N in a 1:1 ring stoichiometry) simplifies process control compared to dual-source BCl₃/NH₃ systems, which require precise ratio control to achieve stoichiometric BN and avoid excess boron or nitrogen incorporation. The low but detectable carbon content (1–2 at.%) from TMB's N-methyl groups is a known and manageable trade-off; where absolutely carbon-free BN is required, borazine could theoretically be used but is thermally unstable (see Evidence Item 1).

BN Film Composition Carbon Content CVD Stoichiometry

Deposition Rate and Kinetic Control: TMB Enables Surface-Reaction-Limited Growth Below 1000 °C

The CVD kinetics of BN deposition from TMB exhibit two distinct regimes: between 900 and 980 °C, the deposition rate is controlled by a surface reaction with an apparent activation energy of 145 kJ mol⁻¹, and the reaction is first-order with respect to TMB and zero-order in both NH₃ and H₂ [1]. Above 1000 °C, the activation energy decreases to 26 kJ mol⁻¹, indicating a transition to gas-phase diffusion-limited growth, accompanied by gas-phase nucleation that compromises film smoothness [1]. This well-characterized kinetic behavior allows process engineers to select the 900–980 °C window for surface-reaction-controlled deposition, yielding smooth, conformal films. By comparison, BCl₃/NH₃ systems typically require higher temperatures (1073–1473 K / 800–1200 °C) and exhibit more complex gas-phase chemistry influenced by the NH₃/BCl₃ ratio [2].

CVD Kinetics Deposition Rate Activation Energy

Electronic Structure Differentiation: N-Methyl vs. B-Methyl Substitution Shifts Frontier Orbital Energies

He(I) photoelectron spectroscopy reveals a measurable electronic-structure difference between N-trimethylborazine (TMB) and its positional isomer B-trimethylborazine: N-trimethylation increases the energy separation between the two highest occupied π-orbital sets (e-symmetry) by at least 0.6 eV compared to the parent borazine, whereas B-trimethylation leaves this separation almost unchanged [1]. The first vertical ionization potential of TMB is 8.99 eV [2], compared to ~9.6 eV for unsubstituted borazine. This ~0.6 eV reduction in ionization potential upon N-methylation indicates enhanced electron-donating character, which can influence precursor reactivity, fragmentation pathways in plasma-enhanced CVD, and the electronic properties of the resulting BN films.

Ionization Potential Electronic Structure Computational Chemistry

Optimal Research and Industrial Application Domains for 1,3,5-Trimethylborazine Based on Quantitative Evidence


Continuous CVD Coating of Ceramic Fibers (SiBNC) with Hexagonal Boron Nitride Interphases

TMB's thermal stability up to 450 °C in the gas phase [1] and its well-characterized surface-reaction-limited deposition regime at 900–980 °C (Eₐ = 145 kJ mol⁻¹) [2] make it the precursor of choice for continuous atmospheric-pressure CVD coating of ceramic fiber tows. The single-source B–N stoichiometry eliminates the need for precise dual-source ratio control, while the non-corrosive nature of TMB enables long-duration coating runs (hours to days) without degradation of reactor components. Demonstrated maximum deposition rates of 0.044 kg m⁻² h⁻¹ (static) and 0.040 kg m⁻² h⁻¹ (continuous) produce smooth, homogeneous h-BN coatings of 180–250 nm thickness on SiBNC fibers [3], providing the critical fiber–matrix interphase needed to tune mechanical behavior in ceramic matrix composites (CMCs).

Plasma-Enhanced CVD of Cubic Boron Nitride (c-BN) for Hard Coatings and Electronics

In electron cyclotron resonance (ECR) plasma-enhanced CVD, TMB's non-corrosive, non-explosive liquid form and adequate vapor pressure (37.1 mmHg at 25 °C) [4] enable straightforward downstream vapor delivery without the specialized safety infrastructure required for diborane or boron trihalides [5]. The lower first ionization potential of TMB (8.99 eV vs. ~9.6 eV for borazine) [6] facilitates efficient fragmentation in the plasma, promoting the formation of nanocrystalline c-BN at substrate temperatures above 800 °C with applied negative substrate bias (100–450 kHz). This application scenario is specifically enabled by TMB's unique combination of volatility, thermal stability, and electronic structure—attributes not simultaneously present in any single alternative precursor.

Boron Carbonitride (BCN:H) Thin Films with Tunable Mechanical and Optical Properties

TMB is one of the two most commonly used borazine derivatives (alongside N-triethylborazine, TEB) for synthesizing BCN:H coatings [7]. When TMB is used in an argon plasma without external substrate heating, the resulting BCN:H films exhibit mechanical properties comparable to diamond-like amorphous carbon (a-C:H) but with superior optical transparency [5]. The 1–2 at.% carbon intrinsically supplied by TMB's N-methyl groups [2] provides a controlled carbon source for BCN:H formation without requiring an additional carbon-containing precursor, simplifying the gas delivery system. Deposition rates ranging from 20 to 100 nm/min are achievable in RF plasma-assisted CVD by adjusting plasma power and precursor dilution ratio (0.1–0.4%) [8].

Detonation Synthesis of Boron Nitride Using Liquid TMB as an Aromatic BN Precursor in Energetic Formulations

TMB's liquid physical state at ambient temperature, combined with its aromatic borazine ring structure and B–N stoichiometry, enables its use as a precursor for detonation synthesis of boron nitride. In this application, liquid TMB is introduced at the center of an RDX-based explosive charge with multi-point initiation, exploiting the extreme temperatures and pressures of detonation to convert the precursor directly into BN [9]. This application leverages TMB's unique combination of properties—liquid at room temperature for facile mixing, adequate thermal stability for safe handling, and a pre-formed B–N ring that provides a structural template for BN formation under extreme conditions—that no alternative borazine derivative or boron precursor simultaneously provides.

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